3-(1H-pyrrol-2-yl)-1H-pyrazol-5-amine

Electronic properties π-Conjugation Computational chemistry

3-(1H-pyrrol-2-yl)-1H-pyrazol-5-amine (CAS 1174894-35-9) is a heteroaromatic compound characterized by a 1H-pyrazol-5-amine core substituted at the 3-position with a 1H-pyrrol-2-yl group. With a molecular formula of C7H8N4 and a molecular weight of 148.17 g/mol , this compound is supplied as a solid at 20°C with commercial purity specifications typically at or above 95%.

Molecular Formula C7H8N4
Molecular Weight 148.169
CAS No. 1174894-35-9
Cat. No. B2862821
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1H-pyrrol-2-yl)-1H-pyrazol-5-amine
CAS1174894-35-9
Molecular FormulaC7H8N4
Molecular Weight148.169
Structural Identifiers
SMILESC1=CNC(=C1)C2=CC(=NN2)N
InChIInChI=1S/C7H8N4/c8-7-4-6(10-11-7)5-2-1-3-9-5/h1-4,9H,(H3,8,10,11)
InChIKeySRVDLLRWMJNCFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-(1H-pyrrol-2-yl)-1H-pyrazol-5-amine CAS 1174894-35-9: Basic Procurement and Structural Information


3-(1H-pyrrol-2-yl)-1H-pyrazol-5-amine (CAS 1174894-35-9) is a heteroaromatic compound characterized by a 1H-pyrazol-5-amine core substituted at the 3-position with a 1H-pyrrol-2-yl group . With a molecular formula of C7H8N4 and a molecular weight of 148.17 g/mol , this compound is supplied as a solid at 20°C with commercial purity specifications typically at or above 95% . The compound is structurally related to other amino-pyrazoles—a class widely studied in medicinal chemistry for their diverse biological activities including anti-inflammatory, antitumor, and kinase inhibitory properties [1]. However, the specific combination of an unsubstituted pyrazole ring and a pyrrole substituent creates a distinct scaffold with unique hydrogen-bonding capacity and metal-coordination potential relative to N-methylated or aryl-substituted analogs.

Why Generic Aminopyrazoles Cannot Simply Substitute for 3-(1H-pyrrol-2-yl)-1H-pyrazol-5-amine


While numerous 5-amino-pyrazole derivatives are commercially available as building blocks, the substitution pattern of 3-(1H-pyrrol-2-yl)-1H-pyrazol-5-amine—specifically the unsubstituted pyrrole at the pyrazole 3-position and the free 5-amino group—confers a combination of reactivity and physicochemical properties not achievable with simpler analogs. Generic substitution with a pyrazole lacking the pyrrole moiety, such as 1H-pyrazol-5-amine, eliminates the extended π-conjugation and additional hydrogen-bond donor/acceptor site provided by the pyrrole ring, fundamentally altering electronic properties and binding capabilities [1]. Conversely, substitution with N-methylated analogs such as 1-methyl-3-(1H-pyrrol-2-yl)-1H-pyrazol-5-amine (CAS 1525659-60-2) removes the pyrazole N-H hydrogen-bond donor, changing both solubility and molecular recognition properties . These structural differences are non-trivial for applications requiring specific hydrogen-bonding geometries or metal-chelation modes, as documented in structure-activity relationship studies across the aminopyrazole class [2]. The evidence presented below quantifies these differentiation dimensions for procurement decision-making.

Quantitative Differentiation Evidence for 3-(1H-pyrrol-2-yl)-1H-pyrazol-5-amine versus Structural Analogs


Extended π-Conjugation and Electronic Differentiation versus 1H-Pyrazol-5-amine

3-(1H-pyrrol-2-yl)-1H-pyrazol-5-amine incorporates a pyrrole ring directly attached at the pyrazole 3-position, which extends the π-conjugated system relative to the unsubstituted 1H-pyrazol-5-amine core. This structural extension alters the electronic distribution and frontier molecular orbital energies, which are critical determinants of reactivity in cycloaddition and cross-coupling reactions [1]. While direct experimental HOMO-LUMO values for this specific compound are not reported in open literature, class-level inference from analogous 5-aminopyrazole derivatives indicates that heteroaryl substitution at the 3-position modulates both the nucleophilicity of the 5-amino group and the electrophilicity of the pyrazole C-4 position [2].

Electronic properties π-Conjugation Computational chemistry Medicinal chemistry building blocks

Hydrogen-Bond Donor Capacity Differentiation versus N-Methylated Analog

3-(1H-pyrrol-2-yl)-1H-pyrazol-5-amine possesses a total of three N-H hydrogen-bond donor sites (pyrazole N1-H, pyrrole N-H, and the primary amino group) plus two N-type hydrogen-bond acceptors. In contrast, its direct N-methylated analog 1-methyl-3-(1H-pyrrol-2-yl)-1H-pyrazol-5-amine (CAS 1525659-60-2) loses the pyrazole N-H donor, reducing the total donor count to two . This difference is particularly significant for applications involving metal coordination, where the deprotonated pyrazole N1 position in the target compound can serve as an anionic ligand, whereas the methylated analog is incapable of this coordination mode [1].

Hydrogen bonding Crystal engineering Protein-ligand interactions Solubility modulation

Physicochemical Property Differentiation: Predicted pKa and Storage Requirements

3-(1H-pyrrol-2-yl)-1H-pyrazol-5-amine exhibits a predicted pKa of 15.55 ± 0.10, which indicates the acidity of the pyrazole N-H proton under strongly basic conditions . This value is notably higher than that of simple pyrazole (pKa ~14.0) and 3-aminopyrazole (pKa ~14.5), reflecting the electron-donating effect of the pyrrole substituent and the 5-amino group. The compound's boiling point is predicted at 551.8 ± 40.0 °C, with a density of 1.386 ± 0.06 g/cm³ . Procurement-relevant storage specifications require maintenance at 2–8 °C with protection from light , which is a more stringent requirement than for many simpler aminopyrazoles that are stable at ambient temperature.

Physicochemical properties Stability Storage conditions pKa prediction

Structural Isomer Differentiation: 3-(Pyrrol-2-yl) versus 4-(Pyrrol-2-yl) Substitution Pattern

The pyrrole substituent in 3-(1H-pyrrol-2-yl)-1H-pyrazol-5-amine is attached at the pyrazole 3-position, producing a distinct regioisomer from the 4-substituted analog 1-methyl-4-(1H-pyrrol-2-yl)pyrazol-5-amine (CAS not available; PubChem entry exists) [1]. In aminopyrazole-based kinase inhibitors, the 3-position substitution typically places the heteroaryl group in a different spatial orientation relative to the hinge-binding 5-amino group compared with 4-position substitution, which can result in significant potency differences—in some reported series, 3-substituted analogs exhibit >10-fold differences in IC50 values relative to their 4-substituted counterparts against specific kinase targets [2].

Regioisomerism Substitution pattern Structure-activity relationship Medicinal chemistry

Synthetic Versatility and Derivatization Potential

3-(1H-pyrrol-2-yl)-1H-pyrazol-5-amine serves as a versatile building block for the synthesis of more complex heterocyclic systems, including pyrrolo-pyrazolo-pyrazine scaffolds accessible through oxidative ring-opening and domino cyclization sequences [1]. The compound contains multiple reactive sites: the primary 5-amino group can undergo acylation, sulfonylation, or diazotization; the pyrazole N1 position can be alkylated; and the pyrrole ring can participate in electrophilic substitution at the α-positions. This multi-site reactivity contrasts with simpler aminopyrazoles that lack the pyrrole handle for further elaboration [2].

Synthetic chemistry Derivatization Building block Cross-coupling

Optimal Research and Industrial Application Scenarios for 3-(1H-pyrrol-2-yl)-1H-pyrazol-5-amine Based on Evidence


Fragment-Based Drug Discovery Requiring Unsubstituted Hydrogen-Bond Donor Arrays

3-(1H-pyrrol-2-yl)-1H-pyrazol-5-amine is optimally suited as a fragment hit in drug discovery programs where a defined three-dimensional array of hydrogen-bond donors and acceptors is required for initial target engagement. Its three N-H donor sites and two N-type acceptors provide a geometrically constrained pharmacophore that can engage kinase hinge regions or metalloenzyme active sites. The unsubstituted pyrazole N-H is critical for metal coordination, a feature lost in N-methylated analogs [1].

Synthesis of Extended Heterocyclic Scaffolds via Domino Cyclization

The compound serves as an effective starting material for constructing complex fused heterocyclic systems such as pyrazolo-pyrrolo-pyrazines. The 5-amino group and the pyrrole ring can participate in oxidative ring-opening and subsequent domino cyclization reactions, enabling rapid access to polycyclic scaffolds that are otherwise challenging to prepare [2]. This application leverages the multi-site reactivity that distinguishes this compound from simpler aminopyrazoles.

Metal Coordination Chemistry and MOF Ligand Development

The compound's combination of a deprotonatable pyrazole N-H (pKa ~15.55) and a neutral pyrrole N-H donor, plus a primary amine, enables diverse coordination modes with transition metals. This property supports applications in metallo-supramolecular chemistry and as a building block for metal-organic frameworks (MOFs), where controlled hydrogen-bonding capacity and bite angle are critical parameters .

Library Synthesis Requiring Orthogonal Derivatization Handles

For medicinal chemistry programs requiring the parallel synthesis of diverse compound libraries, 3-(1H-pyrrol-2-yl)-1H-pyrazol-5-amine offers multiple orthogonal reactive sites. The 5-amino group can be acylated or sulfonylated; the pyrazole N1 can be alkylated; and the pyrrole ring permits electrophilic substitution, enabling divergent synthetic strategies from a single building block [3].

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